Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Synthesis Analysis
While specific synthesis methods for the compound you’re interested in were not found, thiophene derivatives are generally prepared from enaminones via reactions with different nucleophiles and electrophiles . The reactivity of enaminones is due to their ambident nucleophilicity and electrophilicity .Scientific Research Applications
Synthesis and Biological Activity
The compound and its derivatives have been synthesized through various chemical reactions, aiming at evaluating their biological activities. For instance, Al-Kamali et al. (2014) detailed the synthesis and antibacterial activity of novel thieno[2,3-c]pyridazines, highlighting the potential of these compounds in developing new antibacterial agents (Al-Kamali et al., 2014). Similarly, the synthesis of lignan conjugates via cyclopropanation was reported, with some compounds showing significant antimicrobial and antioxidant activities (Raghavendra et al., 2016).
Anticancer and Antimicrobial Properties
Several studies have focused on the anticancer and antimicrobial properties of related compounds. Abdel-Motaal et al. (2020) utilized Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block for synthesizing new heterocycles, which displayed potent activity against colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020). Additionally, Thomas et al. (2017) discussed the pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, indicating their potential as tumor-selective compounds (Thomas et al., 2017).
Chemical Reactions and Derivative Synthesis
The compound's utility in synthesizing a wide range of derivatives has been demonstrated in several studies. For example, the reactivity of oximes of 1-aryl(hetaryl)-2-(hydroxyamino)propan-1-ones with ethyl glyoxylate led to the formation of various heterocyclic compounds, showcasing the versatility of these chemical reactions in generating new molecules with potential biological activities (Nikolaenkova et al., 2019).
Future Directions
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c1-3-29-21(27)17-14-11-31-19(22-18(25)15-5-4-10-30-15)16(14)20(26)24(23-17)12-6-8-13(28-2)9-7-12/h4-11H,3H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZWFVILHKKKSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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